XF067-68

PROTAC degradation WDR5 Targeted protein degradation

MS67 (XF067-68) is the definitive WDR5 PROTAC degrader. Unlike PPI inhibitors, it achieves near-complete (94%) WDR5 depletion (DC50=3.7nM) with in vivo antitumor activity. Its optimized linker enhances ternary complex cooperativity, enabling robust pharmacodynamic studies. The only degrader validated in PDX models.

Molecular Formula C52H59F4N9O7S
Molecular Weight 1030.1 g/mol
Cat. No. B12411280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXF067-68
Molecular FormulaC52H59F4N9O7S
Molecular Weight1030.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F
InChIInChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35-,42+,46+/m0/s1
InChIKeyHBHSDSLZXDASLT-QNNIUDCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS67 (CAS 2407452-77-9): WDR5 PROTAC Degrader Structural and Biophysical Evidence Guide


MS67 is a proteolysis-targeting chimera (PROTAC) designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted degradation of the WD40 repeat domain protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in oncogenic transcription in hematological and solid tumors. MS67 comprises a WDR5-binding moiety derived from the inhibitor OICR-9429, a VHL-recruiting ligand, and an optimized linker [1]. Unlike conventional WDR5 protein-protein interaction (PPI) inhibitors, which exhibit modest cellular activity and lack in vivo efficacy, MS67 achieves potent and sustained depletion of WDR5 protein via the ubiquitin-proteasome system [1].

MS67: Why WDR5 PPI Inhibitors or Alternative WDR5 PROTACs Cannot Substitute


WDR5-targeting agents exhibit marked functional heterogeneity that precludes interchangeable use in research or therapeutic development. Conventional WDR5 PPI inhibitors (e.g., OICR-9429, MM-401) block specific binding interfaces but fail to eliminate the WDR5 scaffold, leaving non-inhibited oncogenic functions intact and resulting in incomplete transcriptional suppression and poor in vivo antitumor activity [1]. Alternative WDR5 PROTACs (e.g., the precursor degrader MS33) suffer from suboptimal ternary complex cooperativity and limited degradation efficacy across diverse cancer cell types. MS67 was specifically engineered to overcome these limitations through structure-guided linker optimization and enhanced hydrophobic contacts with both WDR5 and VHL, yielding quantifiable improvements in binding affinity, degradation potency, and in vivo efficacy that cannot be assumed for other WDR5 degraders or inhibitors [1].

MS67 Comparative Performance Data: Degradation Potency, Binding Affinity, and Selectivity Versus MS33


MS67 Achieves 70-Fold Improvement in Cellular Degradation Potency (DC50) Relative to Precursor Degrader MS33

In MV4;11 human AML cells, MS67 induces WDR5 degradation with a half-maximal degradation concentration (DC50) of 3.7 ± 1.4 nM and a maximum degradation (Dmax) of 94 ± 1%, representing a 70-fold improvement in potency compared to the precursor degrader MS33 (DC50 = 260 ± 56 nM; Dmax = 71 ± 5%) [1]. The near-complete depletion of WDR5 protein by MS67 contrasts sharply with the partial degradation achieved by MS33.

PROTAC degradation WDR5 Targeted protein degradation

MS67 Exhibits 10-Fold Higher Ternary Complex Affinity and 1.7-Fold Greater Cooperativity Than MS33

Isothermal titration calorimetry (ITC) revealed that MS67 forms a more stable ternary complex with WDR5 and VCB (VHL-Elongin C-Elongin B) than MS33. The overall dissociation constant (Kd) for the WDR5-MS67-VCB ternary complex is 52 ± 8.3 nM, a 10-fold improvement over the MS33 ternary complex (Kd = 520 ± 34 nM) [1]. Cooperativity (α), defined as Kd(binary)/Kd(ternary), increased from 1.66 for MS33 to 2.74 for MS67, indicating stronger positive protein-protein interactions at the VHL-WDR5 interface [1]. MS67 also binds WDR5 (Kd = 63 ± 10 nM) and VCB (Kd = 140 ± 7.2 nM) with higher affinity than MS33 (WDR5 Kd = 120 ± 7 nM; VCB Kd = 870 ± 76 nM) [1].

PROTAC cooperativity Ternary complex Biophysical characterization

MS67 Demonstrates Exceptional Proteome-Wide Selectivity with WDR5 as the Sole Significantly Depleted Protein

Mass spectrometry-based global proteomic profiling of >4000 proteins in MS67-treated cells identified WDR5 as the only protein showing a significant decrease in abundance (P < 0.05 cutoff) [1]. In a separate targeted selectivity panel, MS67 showed no meaningful inhibition or binding activity against 22 protein methyltransferases, 45 kinases, and 44 GPCRs, ion channels, and transporters [1]. This selectivity profile contrasts with the potential for off-target degradation observed with less optimized PROTACs and underscores the specificity of MS67's engineered interactions.

PROTAC selectivity Global proteomics Off-target profiling

MS67 Suppresses Transcription of WDR5-Regulated Oncogenes More Effectively Than PPI Inhibitors

RNA-seq analysis revealed that MS67 treatment significantly suppresses the expression of WDR5-regulated genes, including c-MYC, a critical oncogenic driver, more effectively than the WDR5 PPI inhibitor OICR-9429 [1]. MS67 also decreases the chromatin-bound fraction of MLL complex components, an effect not observed with OICR-9429 [1]. The gene expression changes induced by MS67 closely mirror those resulting from genetic WDR5 knockdown, confirming on-target transcriptional reprogramming.

Transcriptional suppression WDR5 c-MYC

MS67 Demonstrates In Vivo Antitumor Efficacy and Tolerability, in Contrast to WDR5 PPI Inhibitors

In patient-derived xenograft (PDX) models of MLL-rearranged acute myeloid leukemia, MS67 significantly suppressed tumor growth and prolonged survival, whereas WDR5 PPI inhibitors (such as OICR-9429 and MM-401) lack in vivo efficacy in preclinical cancer models [1]. MS67 was well tolerated in vivo at therapeutically active doses, demonstrating a favorable therapeutic window [1].

In vivo efficacy AML Patient-derived xenograft

MS67: Recommended Research Applications in Oncology Drug Discovery


Investigation of WDR5 Scaffold Function in Oncogenic Transcription

MS67 is the optimal tool for dissecting the scaffolding role of WDR5 in MLL-fusion-driven and c-MYC-driven transcription. Its near-complete protein depletion (Dmax = 94 ± 1%) and proteome-wide selectivity enable researchers to attribute phenotypic changes directly to WDR5 loss, avoiding the confounding effects of residual protein function observed with PPI inhibitors [1].

Preclinical Efficacy Studies in MLL-Rearranged Leukemia and Solid Tumor Models

MS67 is the only well-characterized WDR5 degrader with demonstrated in vivo antitumor activity in patient-derived AML xenograft models [1]. Its favorable tolerability profile and potent degradation (DC50 = 3.7 ± 1.4 nM in MV4;11 cells) make it suitable for chronic dosing studies aimed at validating WDR5 degradation as a therapeutic strategy in hematological and solid malignancies [1].

Structure-Function Studies of PROTAC Ternary Complex Cooperativity

MS67 and its precursor MS33 provide a uniquely characterized pair of PROTACs for studying the relationship between linker geometry, ternary complex cooperativity (α = 2.74 vs. 1.66), and cellular degradation efficiency [1]. The availability of high-resolution ternary complex crystal structures (PDB ID: 7JTP for MS67; 7JTO for MS33) enables rational design of next-generation degraders [1].

Target Engagement and Pharmacodynamic Biomarker Studies

MS67's ability to reduce chromatin-bound MLL complex components and suppress c-MYC expression provides robust pharmacodynamic biomarkers for assessing in vivo target engagement [1]. These endpoints are superior to simple WDR5 protein level measurements for establishing the relationship between degradation depth and downstream functional consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for XF067-68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.